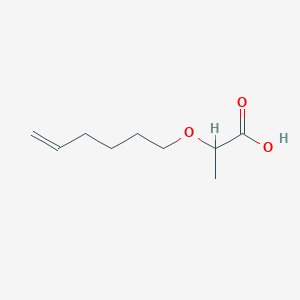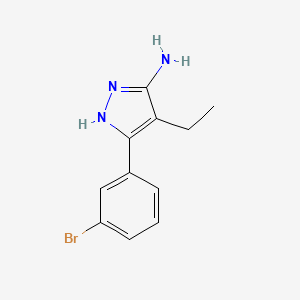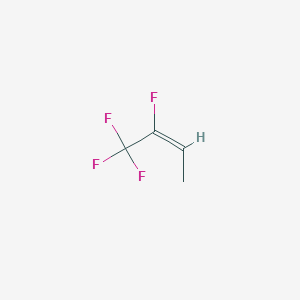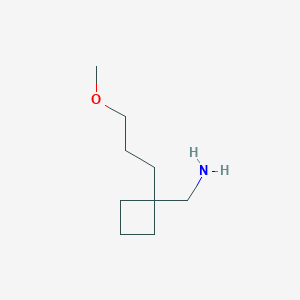
Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate is a complex organic compound that features both an imidazole ring and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 2-methylimidazole with an appropriate alkyl halide, followed by the introduction of the isopropylamino group through nucleophilic substitution. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce desired effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(isopropylamino)-3-(1h-imidazol-1-yl)propanoate: Lacks the methyl group on the imidazole ring.
Ethyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate: Has an ethyl ester instead of a methyl ester.
Methyl 2-(methylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate: Contains a methylamino group instead of an isopropylamino group.
Uniqueness
Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate is unique due to the presence of both the isopropylamino group and the methyl group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H19N3O2 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
methyl 3-(2-methylimidazol-1-yl)-2-(propan-2-ylamino)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)13-10(11(15)16-4)7-14-6-5-12-9(14)3/h5-6,8,10,13H,7H2,1-4H3 |
Clave InChI |
PLMPLBFRNXCZSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1CC(C(=O)OC)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B13639247.png)

![tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate](/img/structure/B13639253.png)
![Imidazo[1,5-a]pyridine-3-carboxylic acid,1-(1-methylethyl)-,ethyl ester](/img/structure/B13639269.png)



